Mass Spectrometric Differentiation: +7 Da Mass Shift Enables Baseline-Resolved Detection from Endogenous N-Demethyl Roxithromycin
N-Demethyl Roxithromycin-d7 (MW 830.06 Da) exhibits a +7 Da mass shift relative to the unlabeled N-Demethyl Roxithromycin (MW 823.0 Da), resulting from seven deuterium substitutions (C₄₀H₆₇D₇N₂O₁₅ vs. C₄₀H₇₄N₂O₁₅) [1] . This 7 Da difference exceeds the recommended minimum mass difference of ≥3 Da for stable isotope-labeled internal standards (SIL-IS) in LC-MS/MS quantification, ensuring that the isotopic envelope of the internal standard does not overlap with the analyte's monoisotopic peak and that signal cross-contribution remains below the 5% threshold specified in bioanalytical method validation guidelines . In contrast, ¹³C- or ¹⁵N-labeled analogs with only 1–2 Da mass differences frequently exhibit isotopic peak overlap that compromises quantitative accuracy at low analyte concentrations .
| Evidence Dimension | Molecular weight and mass shift (deuterium incorporation) |
|---|---|
| Target Compound Data | 830.06 Da; 7 deuterium atoms; Δ = +7 Da vs. unlabeled |
| Comparator Or Baseline | N-Demethyl Roxithromycin (unlabeled): 823.0 Da; 0 deuterium atoms (PubChem CID 10373265); Roxithromycin-d7 (parent drug isotopologue): 844.09 Da, 7 deuterium atoms |
| Quantified Difference | +7 Da mass shift (target vs. unlabeled metabolite); -14.03 Da structural difference (target vs. parent-drug isotopologue) |
| Conditions | High-resolution mass spectrometry (HRMS) or triple quadrupole LC-MS/MS; electrospray ionization positive mode |
Why This Matters
The +7 Da mass shift ensures complete chromatographic co-elution with the endogenous metabolite while providing baseline mass spectrometric resolution, enabling accurate isotope-dilution quantification without signal cross-contamination.
- [1] PubChem. N-Demethyl Roxithromycin – Compound Summary. CID 10373265. View Source
